2-[4-(Pyridine-2-carbonyl)piperidin-1-yl]acetic acid
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Overview
Description
2-[4-(Pyridine-2-carbonyl)piperidin-1-yl]acetic acid is a compound that features a pyridine ring attached to a piperidine ring through a carbonyl group, with an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(Pyridine-2-carbonyl)piperidin-1-yl]acetic acid typically involves the cycloaddition reactions of 1-azadienes and 2-carbon π-components to form the pyridine ring . The piperidine ring can be introduced through various cyclization reactions, such as the Hantzsch pyridine synthesis, which involves the cyclo-condensation of an aldehyde with a 1,3-dicarbonyl compound in the presence of ammonia .
Industrial Production Methods
Industrial production of this compound may involve the use of pyridine-2-carboxylic acid as a catalyst for multi-component reactions, which can efficiently produce the desired product under mild conditions . This method is advantageous due to its high yield and environmentally friendly nature.
Chemical Reactions Analysis
Types of Reactions
2-[4-(Pyridine-2-carbonyl)piperidin-1-yl]acetic acid can undergo various types of chemical reactions, including:
Oxidation: The pyridine ring can be oxidized to form pyridine N-oxides using peracids.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Peracids are commonly used for the oxidation of the pyridine ring.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used for the reduction of the carbonyl group.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions include pyridine N-oxides, alcohol derivatives, and substituted pyridine compounds.
Scientific Research Applications
2-[4-(Pyridine-2-carbonyl)piperidin-1-yl]acetic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-[4-(Pyridine-2-carbonyl)piperidin-1-yl]acetic acid involves its interaction with specific molecular targets and pathways. The pyridine ring can act as a hydrogen bond acceptor, while the piperidine ring can provide additional binding interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Pyridine-2-carboxylic acid: A precursor used in the synthesis of 2-[4-(Pyridine-2-carbonyl)piperidin-1-yl]acetic acid.
Piperidine derivatives: Compounds with similar piperidine rings that exhibit various biological activities.
Pyridinone derivatives: Compounds with similar pyridine rings that are used in medicinal chemistry.
Uniqueness
This compound is unique due to its combination of a pyridine ring and a piperidine ring, which provides a versatile scaffold for the development of new compounds with diverse applications in chemistry, biology, and medicine.
Properties
Molecular Formula |
C13H16N2O3 |
---|---|
Molecular Weight |
248.28 g/mol |
IUPAC Name |
2-[4-(pyridine-2-carbonyl)piperidin-1-yl]acetic acid |
InChI |
InChI=1S/C13H16N2O3/c16-12(17)9-15-7-4-10(5-8-15)13(18)11-3-1-2-6-14-11/h1-3,6,10H,4-5,7-9H2,(H,16,17) |
InChI Key |
ZTENGZRVTMYQEO-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1C(=O)C2=CC=CC=N2)CC(=O)O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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